molecular formula C14H21NO3S B6617227 propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate CAS No. 1513475-62-1

propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate

Cat. No.: B6617227
CAS No.: 1513475-62-1
M. Wt: 283.39 g/mol
InChI Key: AXSUOLOVRLUAAE-UHFFFAOYSA-N
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Description

Propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene core. One common approach is the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or acids to facilitate the formation of the thiophene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a bioactive molecule in drug discovery. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities.

Medicine: In the medical field, propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for developing new drugs.

Industry: In industry, this compound may be used in the production of materials with specific properties, such as enhanced stability or reactivity. It can also serve as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Methyl 2-amino-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate: This compound shares a similar thiophene core but has a different substituent pattern.

  • Propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate: This compound has a unique combination of substituents that contribute to its distinct properties.

Uniqueness: The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with biological targets in a unique manner

Properties

IUPAC Name

propan-2-yl 2-amino-4,4,6,6-tetramethylthieno[2,3-c]furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-7(2)17-12(16)8-9-10(19-11(8)15)14(5,6)18-13(9,3)4/h7H,15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSUOLOVRLUAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1C(OC2(C)C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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